N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that features a benzamide core linked to a pyridin-2-yloxy group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the pyridin-2-yloxy group: This step may involve nucleophilic substitution reactions where a pyridine derivative reacts with a suitable leaving group on the benzamide core.
Final coupling: The final step often involves coupling the 1,2,4-oxadiazole moiety with the benzamide core under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing with stringent control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the oxadiazole ring under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.
Major Products
The major products from these reactions would depend on the specific conditions but could include oxidized derivatives, reduced forms, or substituted analogs with different functional groups.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide analogs: Compounds with slight modifications in the oxadiazole or pyridine rings.
Other benzamide derivatives: Compounds with different substituents on the benzamide core.
Oxadiazole-containing compounds: Molecules featuring the 1,2,4-oxadiazole ring but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-15(23-20-11)10-18-16(21)12-5-4-6-13(9-12)22-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVULADJRHSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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